molecular formula C17H20N2O3 B2421729 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol CAS No. 338392-17-9

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol

Cat. No.: B2421729
CAS No.: 338392-17-9
M. Wt: 300.358
InChI Key: RVSBHWUUPHHHAC-UHFFFAOYSA-N
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Description

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research. Its molecular structure features a propanolamine core, a motif commonly found in ligands that target adrenergic and serotonergic receptor systems . The structure combines a 2-methylindole ether group, similar to that found in known beta-blockers like Pindolol, with a furylmethylamino substituent . This specific architectural design suggests potential for interaction with a range of G-protein coupled receptors (GPCRs). Researchers may investigate this compound as a potential modulator for beta-adrenergic receptors (β 1 , β 2 ) and various serotonin receptor subtypes (e.g., 5-HT 1A ), given the demonstrated activity of its structural analogs . Its primary research value lies in its use as a chemical tool to study receptor function, signaling pathways, and for the in vitro characterization of novel therapeutics targeting cardiovascular and neurological disorders. The mechanism of action, while not explicitly confirmed for this analog, is anticipated to involve competitive antagonism or partial agonism at these receptor sites, based on the established profiles of related amino-propanol derivatives . This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-8-15-16(19-12)5-2-6-17(15)22-11-13(20)9-18-10-14-4-3-7-21-14/h2-8,13,18-20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBHWUUPHHHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321423
Record name 1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338392-17-9
Record name 1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol typically involves multiple steps, starting with the preparation of the furan and indole intermediates. The furan moiety can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the indole moiety can be prepared via the Fischer indole synthesis. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the indole can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group on the indole can yield aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing indole and furan moieties exhibit significant anticancer properties. The indole structure is known for its role in various biological activities, including anticancer effects. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound, 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol, has been explored for its potential to act as an anticancer agent through mechanisms involving the modulation of cell signaling pathways associated with cancer progression.

Neuroprotective Effects
The neuroprotective potential of this compound is also being investigated. Indole derivatives have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for further research in neuroprotection.

Pharmacological Applications

Antidepressant Properties
The structural features of this compound suggest potential antidepressant activity. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and diabetes. Compounds that can inhibit pro-inflammatory cytokines or pathways are valuable in developing new therapeutic agents.

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related indole derivative inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound may exhibit similar effects.

Case Study 2: Neuroprotective Effects
In animal models of Alzheimer's disease, compounds with similar structures have shown promise in reducing amyloid-beta plaque formation and improving cognitive function. This indicates the potential application of this compound in neurodegenerative disease therapy.

Mechanism of Action

The mechanism of action of 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole moieties can bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-3-yl)oxy]-2-propanol: Similar structure but with a different substitution pattern on the indole ring.

    1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-5-yl)oxy]-2-propanol: Similar structure but with a different substitution pattern on the indole ring.

Uniqueness

The unique combination of the furan and indole moieties in 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol, with the CAS number 338392-17-9, is a compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C17H20N2O3, with a molar mass of 300.35 g/mol. Key physical properties include:

  • Density : 1.241 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 535.4 ± 50.0 °C (predicted)
  • pKa : 13.91 ± 0.20 (predicted) .

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic processes.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Studies have suggested that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Preliminary research indicates that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative conditions. It appears to modulate pathways involved in neuronal survival and apoptosis .

Anticancer Potential

There is emerging evidence suggesting that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.
    • Findings : The compound significantly reduced cell death and oxidative damage markers.
  • Anticancer Activity Assessment :
    • Objective : To assess the potential anticancer effects on human cancer cell lines.
    • Methodology : Cell viability assays were performed on various cancer cell lines.
    • Results : The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Antioxidant Capacity Evaluation :
    • Objective : To measure the antioxidant capacity using DPPH radical scavenging assay.
    • Results : The compound demonstrated strong radical scavenging activity, comparable to established antioxidants.

Data Table

PropertyValue
Molecular FormulaC17H20N2O3
Molar Mass300.35 g/mol
Density1.241 ± 0.06 g/cm³
Boiling Point535.4 ± 50.0 °C
pKa13.91 ± 0.20

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the indole-4-ol moiety can be alkylated with epichlorohydrin derivatives, followed by amine substitution with 2-furylmethylamine. Protecting groups (e.g., benzoyl esters, as seen in Bopindolol synthesis ) may stabilize intermediates. Purification via column chromatography and confirmation by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can structural purity and identity be confirmed for this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., indole C4-OCH2_2, furan ring protons).
  • HPLC-PDA/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal diffraction (e.g., SHELXL refinement ).

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :

  • β-Adrenergic Receptor Binding : Use radioligand displacement assays (e.g., 3^3H-CGP 12177) in isolated rat atria or transfected HEK293 cells expressing human β1_12_2-ARs .
  • Functional Antagonism : Measure inhibition of isoprenaline-induced cAMP production via ELISA or fluorometric assays .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral compound?

  • Methodological Answer :

  • Chiral HPLC : Utilize columns like Chiralpak IG-3 with hexane/isopropanol mobile phases. Optimize retention times using polar modifiers (e.g., 0.1% diethylamine) .
  • Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, followed by separation .

Q. What experimental designs are optimal for analyzing structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace furylmethyl with tert-butyl or benzyl groups) and assess β-AR affinity .
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) using β1_1-AR crystal structures (PDB: 2Y00) to predict binding interactions .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (indole NH, ether oxygen) and hydrophobic (furan/methylindole) features .

Q. How can metabolic stability and pharmacokinetics be evaluated in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • In Vivo PK Studies : Administer intravenously/orally to rodents. Collect plasma samples at timed intervals and analyze using a validated LC-MS/MS method (LOQ: 1 ng/mL) .
  • Tissue Distribution : Use whole-body autoradiography or mass spectrometry imaging to assess penetration into target tissues (e.g., heart, lungs) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent systems (e.g., ethanol/water) and slow evaporation techniques.
  • Data Collection/Refinement : Use synchrotron radiation for high-resolution data. Refine with SHELXL, addressing disorder in the furylmethyl group via PART and DFIX commands .

Data Contradictions and Validation

Q. How should discrepancies in β-AR subtype selectivity data be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in multiple models (e.g., isolated tissues vs. recombinant receptors) .
  • Functional vs. Binding Data : Compare IC50_{50} values from cAMP inhibition (functional) vs. radioligand displacement (binding) to identify assay-specific artifacts .

Q. What strategies mitigate batch-to-batch variability in synthetic yield?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry).
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation .

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